molecular formula C14H16O2 B1393737 5-(4-Ethylphenyl)cyclohexane-1,3-dione CAS No. 1255147-00-2

5-(4-Ethylphenyl)cyclohexane-1,3-dione

Cat. No. B1393737
M. Wt: 216.27 g/mol
InChI Key: UWYXYUUAKSBXRP-UHFFFAOYSA-N
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Description

5-(4-Ethylphenyl)cyclohexane-1,3-dione, or 5-EPC, is an organic compound that has been studied for its potential applications in scientific research. It is a cyclic ketone with a molecular formula of C12H14O2, and is classified as a diketone. 5-EPC has been studied for its potential as a synthetic intermediate in the production of pharmaceuticals, agrochemicals, and other compounds. It has also been studied for its potential use in biochemical and physiological research.

Scientific research applications

Stabilization in Propellants

5-Phenyl-cyclohexane-1,3-dione-4-carboxanilide, a derivative of cyclohexane-1,3-dione, has been utilized as a stabilizer for double-base propellant, showing effectiveness in stability tests (Soliman & El-damaty, 1984).

Synthetic Building Blocks

The compound has been used in the synthesis of highly functionalized reactive intermediates for creating organic and heterocyclic compounds, including those with a trifluoromethyl group (Fadeyi & Okoro, 2008).

Structural and Synthetic Studies

Its derivatives have been synthesized for structural analysis and as precursors for bioactive molecules. For example, 5-[(3-Fluorophenyl)(2-hydroxy-6-oxocyclohex-1-en-1-yl)methyl]-6-hydroxy-1,3-dimethylpyrimidine-2,4(1H,3H)-dione was created for structural confirmation via spectroscopy and X-ray crystallography (Barakat et al., 2016).

Precursor for Bioactive Molecules

Cyclohexane-1,3-dione derivatives have been key structural precursors for synthesizing a wide range of bioactive molecules, including herbicidal, pesticidal, and anti-cancer agents (Sharma, Kumar, & Das, 2021).

Heterocycles Synthesis

These derivatives are versatile scaffolds for synthesizing a variety of value-added organic molecules, including heterocycles and natural products with activities like anti-viral, anti-bacterial, and anti-cancer (Sharma, Kumar, & Das, 2020).

Anticancer Compound Development

Cyclohexane-1,3-dione has been a template for developing new anticancer compounds, with some derivatives showing high cytotoxicity against cancer cell lines (Shaaban, Kamel, & Milad, 2014).

properties

IUPAC Name

5-(4-ethylphenyl)cyclohexane-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16O2/c1-2-10-3-5-11(6-4-10)12-7-13(15)9-14(16)8-12/h3-6,12H,2,7-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWYXYUUAKSBXRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2CC(=O)CC(=O)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101283086
Record name 5-(4-Ethylphenyl)-1,3-cyclohexanedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101283086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Ethylphenyl)cyclohexane-1,3-dione

CAS RN

1255147-00-2
Record name 5-(4-Ethylphenyl)-1,3-cyclohexanedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1255147-00-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(4-Ethylphenyl)-1,3-cyclohexanedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101283086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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